

Spectrophotometric Determination of Mesalamine in Pharmaceutical Formulations: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Mezilamine	
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Introduction

Mesalamine, also known as Mesalazine or 5-aminosalicylic acid (5-ASA), is an anti-inflammatory drug widely used in the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease. Accurate and reliable analytical methods are crucial for the quality control of Mesalamine in pharmaceutical formulations. Spectrophotometry, being a simple, cost-effective, and readily available technique, offers a viable option for its quantification. This document provides detailed application notes and protocols for the spectrophotometric determination of Mesalamine in pharmaceutical dosage forms.

Principle of Spectrophotometric Analysis

The quantitative determination of Mesalamine can be achieved through either direct UV spectrophotometry or by visible spectrophotometry after a chemical derivatization reaction.

- UV Spectrophotometry: This method relies on the inherent ability of the Mesalamine molecule to absorb ultraviolet radiation at a specific wavelength. The absorbance is directly proportional to the concentration of the drug in the solution.
- Visible Spectrophotometry (Colorimetry): This technique involves the reaction of Mesalamine with a chromogenic reagent to form a colored complex. The intensity of the color, measured



as absorbance at a specific wavelength in the visible region, is proportional to the concentration of Mesalamine. This method often provides enhanced sensitivity and selectivity.

Summary of Spectrophotometric Methods

The following table summarizes various spectrophotometric methods developed for the determination of Mesalamine, providing a comparative overview of their key analytical parameters.



Method Type	Reagent(s)	Wavelength (λmax)	Linearity Range (µg/mL)	LOD (µg/mL)	LOQ (μg/mL)
UV Spectrophoto metry	Phosphate Buffer (pH 6.8)	331 nm	5 - 100	-	-
0.1% Trifluoroaceti c acid	300 nm	10 - 50	5.67	17.19	
Visible Spectrophoto metry	p-Hydroxy Benzaldehyd e	420 nm	8 - 28	-	-
Folin- Ciocalteu Reagent	750 nm	4 - 24	-	-	
Bratton- Marshall Reagent	552 nm	-	-	-	-
p- Dimethylamin obenzaldehy de	440 nm	50 - 250	-	-	_
p- Dimethylamin ocinnamalde hyde	523.5 nm	20 - 100	-	-	
Potassium Iodate & Potassium Iodide	487 nm	15 - 50	-	-	_
0.5N HCl & 0.4% Ferric	432.6 nm	50 - 150	-	-	-



Nitrate					
o-Cresol &					
Sodium					
Metaperiodat	-	-	-	-	
е					

Experimental Protocols Protocol 1: UV Spectrophotometric Method in Phosphate Buffer

This protocol describes a simple and direct UV spectrophotometric method for the determination of Mesalamine.[1]

- 1. Instrumentation:
- UV-Visible Spectrophotometer (e.g., Shimadzu-1601)[1]
- 1 cm matched quartz cells[1]
- Analytical balance
- Volumetric flasks
- Pipettes
- 2. Reagents and Solutions:
- Phosphate Buffer (pH 6.8): Dissolve 28.80 g of disodium hydrogen phosphate and 11.45 g of potassium dihydrogen phosphate in sufficient water to produce 1000 mL.[1]
- Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of pure Mesalamine and dissolve it in 25 mL of Phosphate Buffer (pH 6.8).[1]
- Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 5 to 100 μg/mL with Phosphate Buffer (pH 6.8).[1]



- 3. Sample Preparation (Tablets):
- Weigh and powder twenty tablets to determine the average tablet weight.
- Accurately weigh a quantity of the powder equivalent to 100 mg of Mesalamine.
- Transfer the powder to a 100 mL volumetric flask.
- Add about 70 mL of Phosphate Buffer (pH 6.8) and sonicate for 15 minutes to ensure complete dissolution of the drug.
- Make up the volume to 100 mL with the same buffer.
- Filter the solution through a suitable filter paper.
- Further dilute the filtrate with Phosphate Buffer (pH 6.8) to obtain a final concentration within the Beer's law range.
- 4. Analytical Procedure:
- Set the UV-Visible spectrophotometer to scan the wavelength range of 400-200 nm.[1]
- Use Phosphate Buffer (pH 6.8) as the blank.
- Measure the absorbance of the working standard solutions and the sample solution at the wavelength of maximum absorbance (λmax), which is approximately 331 nm.[1]
- Construct a calibration curve by plotting the absorbance versus the concentration of the working standard solutions.
- Determine the concentration of Mesalamine in the sample solution from the calibration curve.

Protocol 2: Visible Spectrophotometric Method using Folin-Ciocalteu Reagent

This protocol outlines a colorimetric method based on the reaction of Mesalamine with Folin-Ciocalteu reagent in an alkaline medium.[2][3]



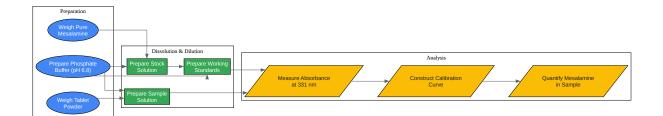
- 1. Instrumentation:
- UV-Visible Spectrophotometer (e.g., Tech-comp model UV-2301)[2]
- 1 cm matched glass or quartz cells
- Analytical balance
- Volumetric flasks
- Pipettes
- 2. Reagents and Solutions:
- Methanol[2]
- Folin-Ciocalteu (F-C) Reagent[2]
- Alkaline Solution (e.g., Sodium Carbonate or Sodium Hydroxide solution)
- Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of pure Mesalamine and dissolve it in 100 mL of methanol in a volumetric flask.[2]
- Working Standard Solution (200 µg/mL): Dilute the stock solution with methanol to obtain a concentration of 200 µg/mL.[2]
- 3. Sample Preparation (Tablets):
- Weigh and finely powder twenty tablets.
- Accurately weigh a portion of the powder equivalent to 100 mg of Mesalamine and transfer it to a 100 mL volumetric flask.[2]
- Add approximately 50 mL of methanol, sonicate for 10 minutes, and then dilute to the mark with methanol.[2]
- Filter the resulting solution through Whatman filter paper.[2]
- Further dilute the filtrate with methanol to achieve a working concentration of 200 μg/mL.[2]



4. Analytical Procedure:

- Pipette aliquots of the working standard solution (ranging from 0.2 to 1.2 mL for a 4-24 μg/mL range) into a series of 10 mL volumetric flasks.[2]
- To each flask, add the Folin-Ciocalteu reagent followed by the alkaline solution as specified in the validated method.
- Allow the reaction to proceed for the designated time to ensure complete color development.
- Make up the volume to 10 ml with distilled water.
- Measure the absorbance of the resulting blue-colored solution at the λmax of approximately
 750 nm against a reagent blank.[2]
- Prepare a calibration curve and determine the concentration of Mesalamine in the sample solution, which has been similarly prepared.

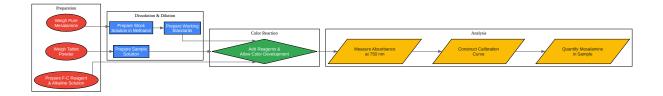
Experimental Workflows





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Caption: UV Spectrophotometric Analysis Workflow for Mesalamine.



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Caption: Visible Spectrophotometric Analysis Workflow for Mesalamine.

Validation of Analytical Methods

For routine quality control, it is imperative that the chosen spectrophotometric method is validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters typically include:

- Linearity and Range: Demonstrating that the absorbance is directly proportional to the concentration of the analyte within a specified range.
- Accuracy: The closeness of the test results obtained by the method to the true value, often assessed by recovery studies.



- Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
- Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as excipients.
- Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
- Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

Spectrophotometric methods offer a simple, rapid, and cost-effective approach for the determination of Mesalamine in pharmaceutical formulations. The choice between direct UV and visible spectrophotometry will depend on the required sensitivity, selectivity, and the available instrumentation. The provided protocols and validation guidelines serve as a comprehensive resource for researchers and quality control analysts in the pharmaceutical industry. Proper method validation is essential to ensure the reliability and accuracy of the results.

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